2-(1,3-oxazol-4-yl)acetic acid
Description
Historical Trajectories and Modern Relevance of Oxazole (B20620) Chemistry
The journey of oxazole chemistry began in the late 19th and early 20th centuries, with foundational synthesis methods such as the Robinson-Gabriel and Fischer oxazole syntheses paving the way for the creation of a diverse array of oxazole-containing molecules. ajrconline.orgwhiterose.ac.uk Initially explored for their fundamental chemical properties, oxazoles quickly garnered attention for their presence in natural products and their wide-ranging biological activities. d-nb.info This has led to the development of numerous synthetic strategies to access this versatile five-membered heterocyclic ring. tandfonline.comsemanticscholar.org In contemporary research, oxazoles are recognized as crucial intermediates and building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with unique photophysical properties. tandfonline.combiointerfaceresearch.com
The Oxazole Core as a Privileged Scaffold in Chemical Research
The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of new therapeutic agents. tandfonline.com The oxazole nucleus is widely considered to be such a scaffold. tandfonline.comgoogle.com Its five-membered aromatic ring, containing both a nitrogen and an oxygen atom, allows for diverse non-covalent interactions with enzymes and receptors, leading to a broad spectrum of biological functions. tandfonline.com The structural rigidity and electronic properties of the oxazole ring make it an attractive component in drug design, where it can act as a bioisosteric replacement for other functional groups or as a key pharmacophore. The versatility of the oxazole moiety has led to its incorporation into a vast number of compounds investigated for various medicinal applications. ajrconline.orgd-nb.info
Positioning of 2-(1,3-Oxazol-4-yl)acetic Acid within Contemporary Chemical and Biological Investigations
While the parent compound, this compound, is a subject of academic interest, it is its role as a central scaffold for a multitude of derivatives that truly defines its position in modern research. The acetic acid side chain provides a crucial handle for further chemical modification, allowing for the exploration of a wide chemical space. The oxazole ring itself can be variously substituted, leading to a vast library of analogues.
Research into derivatives of this compound has spanned numerous therapeutic areas. For instance, various oxazol-4-yl-acetic acids have been synthesized and evaluated for their potential as aldose reductase inhibitors, which are of interest in the management of diabetic complications. Furthermore, derivatives incorporating this scaffold have been investigated as novel antibacterial agents, demonstrating the versatility of the oxazole core in combating infectious diseases. In the realm of metabolic disorders, derivatives have been synthesized as diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors, highlighting their potential in addressing conditions such as obesity and type 2 diabetes. The anticancer potential of this scaffold has also been explored through the synthesis and evaluation of 1,3-oxazol-4-ylphosphonium salts.
The following table provides a glimpse into the diverse research applications of compounds built upon the this compound framework:
| Research Area | Example Derivative Class | Investigated Biological Target/Activity |
| Metabolic Disorders | Oxazol-4-yl-acetic acid derivatives | Aldose Reductase (ALR2) Inhibition |
| Infectious Diseases | N-Acyl-α-amino ketones and 1,3-oxazoles | Antibacterial Activity |
| Metabolic Disorders | Substituted oxazole-4-carboxamides | Diacylglycerol O-acyltransferase 1 (DGAT-1) Inhibition |
| Oncology | 1,3-Oxazol-4-ylphosphonium salts | Anticancer Activity |
Structure
3D Structure
Properties
CAS No. |
1083396-10-4 |
|---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
2-(1,3-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H5NO3/c7-5(8)1-4-2-9-3-6-4/h2-3H,1H2,(H,7,8) |
InChI Key |
JTTKIXKOKLCMST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CO1)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1,3 Oxazol 4 Yl Acetic Acid and Its Derivatives
Retrosynthetic Analysis and Key Disconnection Strategies for the Oxazole (B20620) Nucleus
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a viable synthetic route. scribd.com For the oxazole nucleus, several key disconnection strategies are commonly employed. The most prevalent approach involves the disconnection of the O1–C5 and C4–N3 bonds, which is characteristic of the Robinson-Gabriel synthesis. This strategy begins with an α-acylaminoketone precursor, which undergoes cyclodehydration to form the oxazole ring. core.ac.ukpitt.edu
Another well-established disconnection strategy breaks the O1–C2 and N3–C4 bonds, which is the basis of the Hantzsch oxazole synthesis, typically starting from α-haloketones and amides. researchgate.net A less common but effective disconnection can be made at the C2–N3 and C4–C5 bonds. pitt.edu
When applied to 2-(1,3-oxazol-4-yl)acetic acid, the primary retrosynthetic disconnection is at the C4 position of the oxazole ring, separating the acetic acid side chain from the heterocyclic core. This leads to a 4-functionalized oxazole synthon and a two-carbon synthon for the acid side chain. Subsequently, the oxazole ring itself is disconnected using one of the strategies mentioned above. A logical pathway involves precursors where the acetic acid moiety (or a functional group that can be converted to it, such as an ester or nitrile) is already attached to one of the starting materials for the oxazole ring formation.
Classical and Established Synthetic Routes to this compound
Classical synthetic routes are foundational methods that have been refined over decades. They primarily rely on cyclocondensation and multi-component reactions to assemble the oxazole core.
Cyclocondensation reactions are processes that form a cyclic compound from one or more acyclic precursors with the elimination of a small molecule like water. wisdomlib.org These reactions are the cornerstone of traditional oxazole synthesis.
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of α-acylaminoketones. The reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid, phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). core.ac.ukpharmaguideline.com
Hantzsch-Type Synthesis: A variation of the famous Hantzsch synthesis involves the reaction of α-haloketones with primary amides to yield oxazoles. researchgate.netpharmaguideline.com For example, ethyl bromopyruvate can be reacted with urea (B33335) to form an aminoxazole ester, which serves as a precursor for further derivatization. caltech.edu
From α-Hydroxyamino Ketones: The reaction of an α-hydroxyamino ketone with an aldehyde in the presence of sulfuric acid and acetic anhydride (B1165640) can also produce the oxazole ring, where the C2 atom of the oxazole is derived from the aldehyde. pharmaguideline.com
| Reaction Name | Precursors | Key Reagents/Conditions | Description | Citation(s) |
| Robinson-Gabriel | α-Acylaminoketone | H₂SO₄, P₂O₅, POCl₃ | Intramolecular cyclodehydration to form the oxazole ring. | core.ac.uk, pharmaguideline.com |
| Hantzsch-Type | α-Haloketone, Amide | Heat | Condensation reaction forming the O1-C2 and N3-C4 bonds. | researchgate.net, pharmaguideline.com |
| From α-Hydroxyamino Ketones | α-Hydroxyamino Ketone, Aldehyde | H₂SO₄, Acetic Anhydride | Condensation where the aldehyde provides the C2 atom of the oxazole. | pharmaguideline.com |
Introduction and Functionalization of the Acetic Acid Side Chain
The acetic acid side chain at the C4 position can be incorporated either by using a starting material that already contains this group or by functionalizing the oxazole ring after its formation.
Pre-installed Side Chain Strategy: This is the more common approach, where one of the precursors for the cyclocondensation reaction already bears an acetic acid or a protected carboxylate group. For instance, the synthesis of various 5-substituted-4-oxazoleacetic acid derivatives has been achieved by constructing the oxazole ring with the acetic acid group already in place. nih.govnih.govacs.org A specific synthesis of {2-[(pyridine-3-ylcarbonyl)amino]-1,3-oxazol-4-yl}acetic acid begins with ethyl-(2-amino-1,3-oxazol-4-yl)acetate, which already possesses the ethyl acetate (B1210297) group at the C4 position. This ester is then hydrolyzed in a subsequent step to yield the final carboxylic acid. ijpsr.info
Post-formation Functionalization: While less common for the C4 position, it is possible to introduce the side chain onto a pre-formed oxazole ring. Advanced methods like palladium-catalyzed C4-olefination via C–H bond activation can be employed. acs.org In this approach, an oxazole is reacted with an alkene, such as butyl acrylate, to install a precursor to the acetic acid side chain. This can then be chemically modified to yield the desired acid derivative. acs.org
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in one pot. researchgate.net This approach offers advantages in terms of atom economy and procedural simplicity.
An acid-promoted, one-pot tandem cyclization has been developed for synthesizing fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles in a process akin to the Robinson-Gabriel reaction. acs.orgnih.gov
A three-component reaction utilizing visible light can construct 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. researchgate.net
The Vilsmeier reagent has been used to mediate the one-pot conversion of carboxylic acids, glycine, and aldehydes into Erlenmeyer azlactones (4-arylmethylene-oxazolones), which are closely related to the target structure. academie-sciences.fr
| Reaction Type | Components | Key Reagents/Conditions | Description | Citation(s) |
| Robinson-Gabriel-Type MCR | Arylglyoxal, Nitrile, C-nucleophile | Acid (e.g., p-TsOH) | One-pot tandem cyclization to form highly substituted oxazoles. | acs.org, nih.gov |
| Photochemical MCR | Iodonium-phosphonium ylide, Carboxylic acid, Nitrile | Visible light | Forms 2,4,5-trisubstituted oxazoles via a carbenic ylide cascade. | researchgate.net |
| Vilsmeier-Mediated MCR | Carboxylic acid, Glycine, Aldehyde | Vilsmeier reagent (POCl₃/DMF) | One-pot synthesis of Erlenmeyer azlactones at room temperature. | academie-sciences.fr |
Advanced and Catalytic Synthetic Approaches
Modern synthetic chemistry has seen a surge in the use of transition metal catalysis to achieve transformations that are difficult or inefficient using classical methods. These advanced approaches provide mild and highly selective routes to oxazole derivatives. researchgate.net
Transition metals like palladium, copper, gold, rhodium, and iridium are widely used to catalyze the formation of the oxazole ring or the functionalization of a pre-existing one. researchgate.net
Palladium (Pd) Catalysis: Palladium-catalyzed C-H activation is a prominent strategy. rsc.org It enables the synthesis of oxazoles from simple amides and ketones or from arenes and nitriles. rsc.orgnih.gov Furthermore, Pd-catalyzed olefination at the C4 position of the oxazole ring via C-H bond activation provides a direct route to install side chains that can be converted to the acetic acid group. acs.org
Copper (Cu) Catalysis: Copper catalysts are effective in the direct coupling of α-diazoketones with nitriles to form 2,4,5-trisubstituted oxazoles. researchgate.net
Gold (Au) Catalysis: Gold-catalyzed reactions, including a three-component reaction of N-benzylimines, terminal alkynes, and acyl chlorides, have been developed for the synthesis of substituted oxazoles. lu.se
Rhodium (Rh) and Iridium (Ir) Catalysis: Catalytic systems based on rhodium and iridium have been used for C-H activation and annulation reactions on pre-formed oxazole rings to build more complex fused structures. researchgate.net
| Metal Catalyst | Reaction Type | Precursors | Significance | Citation(s) |
| Palladium (Pd) | C-H Activation/Annulation | Amides, Ketones | Direct synthesis of oxazole ring from simple starting materials. | nih.gov |
| Palladium (Pd) | C-H Olefination | Oxazole, Alkene (e.g., Butyl Acrylate) | Functionalization at the C4 position to introduce side chains. | acs.org |
| Copper (Cu) | Coupling/Cyclization | α-Diazoketone, Nitrile | Efficient synthesis of 2,4,5-trisubstituted oxazoles. | researchgate.net |
| Gold (Au) | Three-Component Reaction | N-benzylimine, Alkyne, Acyl chloride | Convergent synthesis of substituted oxazoles. | lu.se |
| Rhodium (Rh) | C-H Activation/Annulation | 2-Phenyloxazole, Maleimide | Construction of complex fused heterocycles from oxazoles. | researchgate.net |
Organocatalytic and Biocatalytic Transformations
The use of small organic molecules as catalysts (organocatalysis) and enzymes (biocatalysis) represents a significant advancement in the synthesis of heterocyclic compounds, offering mild, selective, and often environmentally benign alternatives to metal-based catalysis.
Organocatalysis: Organocatalytic methods have been successfully employed for the synthesis and functionalization of oxazole-related structures. For instance, the intramolecular cyclization of hydrazone-carboxylic acids to form fused 2,3-dihydro-1,3,4-oxadiazoles proceeds in high yields using catalytic amounts of 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govst-andrews.ac.uk While not a direct synthesis of the target acid, this demonstrates the utility of organocatalysts in forming related heterocyclic rings. Another relevant application is the α-sulfenylation of 5H-oxazol-4-ones, key intermediates for chiral amino acids. This reaction uses a cinchona alkaloid-derived squaramide as an organocatalyst to achieve the asymmetric installation of a sulfur functional group with good to excellent enantioselectivity. beilstein-journals.org
Biocatalysis: Biocatalytic strategies provide powerful tools for creating chiral molecules with high specificity. Lipase-catalyzed resolutions are a common approach, enabling the separation of racemic mixtures to yield enantiopure building blocks. For example, lipases from Candida rugosa (CRL) have been used for the stereoselective acetylation of halo-alcohols, yielding (R)-acetates and (S)-alcohols with high enantiomeric excess (ee), which are precursors for various pharmaceuticals. uniovi.es
More direct biocatalytic syntheses of related structures have also been developed. A notable example is the efficient synthesis of imidazole-4-acetic acid from L-histidine. This two-step process utilizes an E. coli whole-cell biocatalyst expressing L-amino acid deaminase (L-AAD) to convert L-histidine to imidazole-4-pyruvic acid, which is then decarboxylated to the final product. nih.gov This method is highlighted as an environmentally friendly and cost-effective alternative to traditional chemical synthesis. nih.gov Furthermore, enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase have demonstrated broad substrate scope, catalyzing the addition of various arylamines to fumarate (B1241708) to produce N-arylated aspartic acids with excellent enantiomeric excess (>99% ee). acs.org Such approaches showcase the potential for developing specific biocatalysts for the asymmetric synthesis of this compound and its chiral derivatives. acs.orgresearchgate.net
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and simplified scalability. researchgate.net
Another innovative flow technique involves the photochemical transposition of isoxazoles into their oxazole counterparts, providing a rapid and mild route to various di- and trisubstituted oxazole products. acs.org Additionally, a rapid flow synthesis for oxazolines has been reported, starting from β-hydroxy amides. These oxazolines can then be oxidized to the corresponding oxazoles in a subsequent flow step using a packed-bed reactor containing manganese dioxide. rsc.org This method highlights the modularity of flow chemistry, allowing for the telescoping of multiple reaction steps. chim.itthieme-connect.de A multi-step flow procedure was successfully used to generate multigram quantities of an oxazole carboxylic acid intermediate without requiring traditional workup or purification between steps. uc.pt
| Flow Chemistry Application | Starting Materials | Key Features | Product Type | Reference |
| Three-Step Synthesis | Vinyl azides, Bromoacetyl bromide | Integrated process, short residence time (7-9 min), handles unstable intermediates. | 2-(Azidomethyl)oxazoles | beilstein-journals.orgbeilstein-journals.org |
| Photoisomerization | Di- and trisubstituted isoxazoles | Photochemical transposition, rapid and mild conditions. | Di- and trisubstituted oxazoles | acs.org |
| Two-Step Synthesis | β-Hydroxy amides | Stereospecific oxazoline (B21484) formation, subsequent oxidation in a packed-bed reactor (MnO₂). | Oxazoles | rsc.org |
| Multi-Step Synthesis | Indole-3-carboxylate, Hydrazine | Telescoped reaction sequence, in-line purification with scavenger cartridges. | Oxazole carboxylic acid | uc.pt |
Directed Synthesis of Substituted this compound Derivatives
The targeted synthesis of specific derivatives of this compound relies on precise control over the placement of functional groups on the oxazole ring (regioselectivity), the spatial arrangement of atoms in chiral derivatives (stereoselectivity), and the chemical modification of the carboxylic acid group.
Regioselective Functionalization of the Oxazole Ring Positions
Achieving regioselectivity is crucial for synthesizing specific isomers of substituted oxazoles. Various methods have been developed to control the position of substituents during the ring-forming step. A robust copper(II)-catalyzed [2+2+1] cycloaddition of internal alkynes and nitriles provides a regioselective route to highly substituted oxazoles. researchgate.net
Another strategy involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632), which can theoretically lead to two different regioisomeric 1,2-oxazoles. However, studies have shown that this reaction can proceed with high regioselectivity, yielding methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as the sole products, which are valuable amino acid-like building blocks. researchgate.net The regiochemical outcome is determined by the initial nucleophilic attack of hydroxylamine on either the carbonyl carbon or the β-carbon of the enone system. researchgate.net Similarly, regioselective syntheses of formyl-substituted pyrido[2,1-b]benzoxazoles have been achieved by carefully controlling reaction conditions and intermediates. acs.org
Stereoselective Synthesis of Chiral Oxazole-Containing Molecules
The demand for enantiomerically pure pharmaceuticals has driven the development of numerous stereoselective synthetic methods. For molecules containing an oxazole ring, chirality can be introduced either by using chiral starting materials or through asymmetric catalysis.
One approach involves the conjugate addition of a chiral lithium amide to a monoterpene-based α,β-unsaturated ester. beilstein-journals.org For example, using (R)-N-benzyl-N-α-methylbenzylamine as the chiral nucleophile resulted in excellent stereoselectivity (de > 99%), affording a single diastereomer of the resulting amino ester, a precursor to chiral β-amino acids. beilstein-journals.org Another method describes the introduction of chiral 2-(aminoalkyl) substituents onto a 5-amino-1,3-oxazol-4-ylphosphonic acid scaffold, starting from amino-protected derivatives of natural L-amino acids like alanine (B10760859) and valine. rsc.org This route preserves the original optical purity of the starting material in the final phosphonodipeptide products. rsc.org
The use of chiral auxiliaries is another established technique. For instance, chiral oxazolines can be used to direct the stereospecific synthesis of 2-aryl-propionic acids. google.com Furthermore, palladium-catalyzed decarboxylative asymmetric allylic alkylation has emerged as a powerful method for producing chiral heterocycles. caltech.edu
| Stereoselective Method | Key Reagents/Catalysts | Chiral Product Type | Key Finding | Reference |
| Conjugate Addition | Chiral lithium amides (e.g., from (R)-N-benzyl-N-α-methylbenzylamine) | β-Amino acid derivatives | Highly diastereoselective addition (de > 99%) to a chiral ester. | beilstein-journals.org |
| Chiral Pool Synthesis | Phthalimidoalkanoylamines (from L-amino acids) | 5-Amino-1,3-oxazol-4-ylphosphonic acid derivatives | Introduction of chiral substituents while retaining optical purity. | rsc.org |
| Asymmetric Alkylation | Chiral oxazolines as auxiliaries | 2-Aryl-propionic acids | Stereospecific synthesis with excellent optical yield (>97%). | google.com |
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of functional derivatives such as esters, amides, and other bioisosteres.
Standard chemical transformations can be applied to convert the carboxylic acid. For example, it can be converted into an ester or amide via reaction with an alcohol or amine, often using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by forming an intermediate acyl chloride. nih.gov The direct conversion of carboxylic acids into 2-oxazolines has been achieved using reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) under mild conditions. researchgate.net
For analytical purposes, the carboxylic acid group is often derivatized to improve its properties for techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). lmaleidykla.lt Common derivatization methods include silylation or alkylation to increase volatility for GC analysis, or reaction with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or aniline (B41778) to enhance ionization efficiency for LC-MS. nih.govlmaleidykla.lt Specialized derivatization reagents containing a thiourea (B124793) moiety have also been synthesized to improve detection by electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov These analytical derivatization strategies can often be adapted for synthetic purposes.
Green Chemistry Principles and Sustainable Synthesis of Oxazole Scaffolds
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly influencing the design of synthetic routes to oxazoles.
One major focus has been the replacement of hazardous solvents and reagents. An eco-friendly synthesis of 2-(2-amino-1,3-oxazol-4-yl)-4-substitutednaphthalen-1-ol has been developed using the benign and recyclable solvent polyethylene (B3416737) glycol (PEG-400) and elemental sulfur as an inexpensive, non-toxic catalyst. ijcpa.in This method avoids the use of hazardous solvents and harsh reaction conditions. ijcpa.in
Microwave-assisted organic synthesis (MAOS) is another key green technology that can dramatically reduce reaction times and energy consumption. The synthesis of various oxazole derivatives, such as 4,5-disubstituted oxazolines and 5-substituted oxazoles, has been achieved in minutes under microwave irradiation, often with improved yields compared to conventional heating. ijpsonline.comijpsonline.com For example, reacting α-azidochalcones with trifluoroacetic acid in a microwave for 30 minutes efficiently yields oxazole derivatives. ijpsonline.com
The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures. A one-pot synthesis for trisubstituted oxazoles has been developed that combines an initial oxazole formation with a subsequent Suzuki-Miyaura coupling reaction, catalyzed by nickel. ijpsonline.com These approaches exemplify the ongoing effort to make the synthesis of valuable oxazole scaffolds more sustainable and efficient. ijpsonline.comresearchgate.net
Chemical Reactivity and Mechanistic Studies of 2 1,3 Oxazol 4 Yl Acetic Acid
Electrophilic Aromatic Substitution Reactions of the Oxazole (B20620) Ring
The oxazole ring is generally considered to be electron-deficient, making it resistant to electrophilic aromatic substitution (EAS) unless activated by electron-donating substituents. pharmaguideline.com The hierarchy of reactivity for the unsubstituted oxazole ring towards electrophiles is C5 > C4 > C2. tandfonline.com, pharmaguideline.com The presence of an electron-donating group enhances the ring's activation towards electrophilic attack. tandfonline.com, semanticscholar.org
For 2-(1,3-oxazol-4-yl)acetic acid, the acetic acid group attached at the C4 position is an electron-withdrawing group. This deactivating effect further diminishes the nucleophilicity of the oxazole ring, making standard EAS reactions such as nitration or Friedel-Crafts acylation exceptionally challenging. Any potential electrophilic attack would be directed to the C5 position, the least deactivated site on the ring.
Table 1: General Reactivity of Oxazole Ring in Electrophilic Aromatic Substitution
| Position | General Reactivity | Influence of 4-Acetic Acid Substituent |
|---|---|---|
| C2 | Least reactive | Highly deactivated |
| C4 | Moderately reactive | Site of substitution; ring is deactivated |
| C5 | Most reactive | Deactivated, but the most likely site for EAS |
Nucleophilic Addition and Ring-Opening Pathways
Nucleophilic attack is a more common reaction pathway for the electron-poor oxazole ring. While direct nucleophilic substitution is rare without a suitable leaving group, nucleophilic addition often initiates ring cleavage and subsequent rearrangement. tandfonline.com, pharmaguideline.com, semanticscholar.org The most electron-deficient carbon, C2, is the primary site for nucleophilic attack. tandfonline.com, pharmaguideline.com Strong bases can deprotonate the C2 position, leading to an unstable intermediate that readily undergoes ring-opening to form an isonitrile. pharmaguideline.com, cutm.ac.in
In the case of this compound, the C2 position remains the most likely site for nucleophilic attack. Attack at this position would lead to the formation of an intermediate that can undergo cleavage of the O1-C2 or N3-C2 bond. Furthermore, nucleophilic attack on the oxazole ring can lead to its transformation into other heterocyclic systems, such as imidazoles, through ring-opening and recyclization sequences. pharmaguideline.com, semanticscholar.org
Some oxazole derivatives can undergo a thermal or photochemical rearrangement known as the Cornforth rearrangement. This reaction proceeds through a nitrile ylide intermediate formed by the cleavage of the C2-N3 and O1-C5 bonds of the oxazole ring. oup.com The presence of electron-donating groups is known to facilitate this ring-opening process. oup.com
Table 2: Nucleophilic Reactions on the Oxazole Ring
| Reagent Type | Site of Attack | Primary Outcome |
|---|---|---|
| Strong Bases (e.g., BuLi) | C2 | Deprotonation followed by ring-opening to isonitrile. pharmaguideline.com, cutm.ac.in |
| Nucleophiles (e.g., NH₃) | C2 | Ring cleavage and potential recyclization to other heterocycles (e.g., imidazole). pharmaguideline.com |
| Amines | Carbonyl C of side chain | Amide formation. |
Oxidation and Reduction Chemistry of the Oxazole Core and Side Chains
Oxidation
The oxazole ring is susceptible to oxidation by various reagents, often resulting in ring cleavage. tandfonline.com, pharmaguideline.com Oxidizing agents like potassium permanganate (B83412) and chromic acid can open the ring. pharmaguideline.com Studies have shown that oxidation can be initiated at the C4 position, leading to the cleavage of the C4-C5 bond. tandfonline.com, semanticscholar.org In some instances, particularly with 2H-oxazoles lacking a substituent at C2, enzymatic oxidation by aldehyde oxidase can occur to form a 2-oxazolone. nih.gov Photochemical oxidation is also a known degradation pathway for oxazoles. tandfonline.com
For this compound, both the heterocyclic ring and the acetic acid side chain are potential sites for oxidation. Strong oxidation would likely lead to the decomposition of the oxazole ring, potentially yielding fragments derived from the original structure.
Reduction
Reduction of the oxazole ring is typically destructive, affording ring-opened products rather than stable dihydro- or tetrahydro-oxazoles. tandfonline.com, pharmaguideline.com For example, catalytic hydrogenation or reduction with reagents like a nickel-aluminum alloy in aqueous base leads to cleavage of the oxazole ring. tandfonline.com, semanticscholar.org Electrochemical reduction has been observed to occur at the C2 position. tandfonline.com, semanticscholar.org
In this compound, the carboxylic acid functional group of the side chain presents an alternative site for reduction. Using specific reducing agents that target carboxylic acids (e.g., borane (B79455) or lithium aluminum hydride, under appropriate conditions), the side chain could be selectively reduced to 2-(1,3-oxazol-4-yl)ethanol, potentially leaving the oxazole ring intact.
Table 3: Oxidation and Reduction Reactions
| Reaction | Reagent Examples | Likely Product for this compound |
|---|---|---|
| Oxidation | KMnO₄, CrO₃, ¹O₂ | Ring cleavage and decomposition products. pharmaguideline.com, researchgate.net |
| Reduction (Ring) | Ni/Al alloy, Na/NH₃ | Ring-opened products. tandfonline.com, semanticscholar.org |
| Reduction (Side Chain) | BH₃, LiAlH₄ | 2-(1,3-oxazol-4-yl)ethanol |
Pericyclic Reactions, including Diels-Alder Cycloadditions
Oxazoles can function as dienes in [4+2] Diels-Alder cycloadditions. tandfonline.com, researchgate.net The reaction typically occurs with electron-deficient dienophiles and leads to the formation of pyridine (B92270) derivatives through a sequence of cycloaddition followed by the loss of a small molecule (like water or an alcohol) from the initial bicyclic adduct. pharmaguideline.com, semanticscholar.org The reactivity of the oxazole diene is enhanced by electron-donating groups on the ring and by the use of Lewis or Brønsted acids to activate the oxazole nitrogen. nih.gov, acs.org
The electron-withdrawing nature of the 4-acetic acid substituent in this compound would decrease the HOMO energy of the diene system, making it less reactive in a normal-electron-demand Diels-Alder reaction. The compound would be considered an electron-deficient diene. nih.gov, acs.org Consequently, cycloaddition would likely require highly reactive dienophiles (e.g., electron-rich alkenes in an inverse-electron-demand Diels-Alder reaction) or harsh reaction conditions such as high temperature or pressure. Intramolecular Diels-Alder (IMDAO) reactions are also a significant synthetic strategy for oxazoles, but this requires a dienophile to be tethered to the molecule. thieme-connect.com, pitt.edu
Investigation of Tautomerism and Conformational Dynamics
Tautomerism
While the unsubstituted oxazole ring does not exhibit significant tautomerism, appropriately substituted derivatives can exist in different tautomeric forms. sci-hub.se For instance, hydroxyl-substituted oxazoles can exist in equilibrium with their corresponding keto-form, the oxazolone. researchgate.net, mdpi.com For this compound, the most relevant potential tautomerism involves the acetic acid side chain, which could theoretically exist in a keto-enol equilibrium, although the enol form would be a minor contributor for a simple carboxylic acid.
A more significant consideration is ring-chain tautomerism. While not extensively documented for this specific structure, it is a theoretical possibility under certain conditions, potentially involving the carboxyl group and the ring nitrogen. Metal coordination has also been shown to induce tautomerization of the oxazole ring itself into a N-heterocyclic carbene form. nih.gov
Conformational Dynamics
Significant conformational flexibility in this compound arises from the freedom of rotation around the single bonds of the acetic acid side chain: the C4-Cα bond and the Cα-C(O) bond. Computational analysis suggests that the molecule likely adopts conformations that minimize steric hindrance and maximize stabilizing interactions.
A key potential interaction is an intramolecular hydrogen bond between the carboxylic acid proton and the sp²-hybridized nitrogen atom (N3) of the oxazole ring. This interaction would favor a planar conformation where the side chain is oriented towards the nitrogen atom, creating a stable six-membered pseudocycle. Rotational isomers where the acetic acid group is oriented away from the ring or out of the plane of the ring also exist, and the equilibrium between these conformers would be solvent and temperature-dependent.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(1,3-oxazol-4-yl)ethanol |
| BuLi (Butyllithium) |
| Imidazole |
| Isonitrile |
| Potassium permanganate |
| Chromic acid |
| Nickel-aluminum alloy |
| Borane |
| Lithium aluminum hydride |
Structure Activity Relationship Sar and Molecular Design Principles in Oxazole Chemistry
Influence of Substituent Effects on Molecular Recognition and Binding
The biological activity of oxazole (B20620) derivatives can be significantly modulated by the nature and position of various substituents on the heterocyclic ring. These substituents influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its ability to interact with biological targets like enzymes and receptors. researchgate.net
Quantum theory and density functional theory (DFT) calculations have shown that the nitrogen atom in the oxazole ring is often the primary hydrogen bond acceptor. chemrxiv.org The introduction of electron-donating or electron-withdrawing groups can alter the electrostatic potential and binding strength at this site. chemrxiv.org For instance, studies on oxazole-based inhibitors have demonstrated that placing electron-withdrawing substituents at the C-5 position of the oxazole ring can influence the electrophilicity of other parts of the molecule, directly impacting enzyme inhibition. nih.gov
Structure-activity relationship analyses have revealed that electron-withdrawing groups, such as halogens (–F, –Cl, –Br), can enhance the anti-proliferative activity of oxazole-containing compounds. mdpi.com This enhancement is often attributed to an increase in lipophilicity, which can facilitate better interactions within hydrophobic pockets of a target's binding site. mdpi.com The high electronegativity and small size of fluorine, in particular, can promote favorable hydrogen bonding and dipole interactions. mdpi.com Conversely, the presence of a hydroxyl (–OH) group may lead to a decrease in activity. mdpi.com The specific impact of a substituent is highly context-dependent, varying with its position on the ring and the nature of the biological target. bohrium.com
Table 1: Influence of Substituent Type on the Activity of Oxazole Derivatives
| Substituent Type | General Effect on Activity | Rationale |
|---|---|---|
| Electron-Withdrawing Groups (e.g., -Cl, -Br, -CF3) | Often enhances activity | Increases lipophilicity, facilitates hydrophobic interactions, can promote hydrogen bonding. mdpi.com |
| Electron-Donating Groups (e.g., -CH3, -OCH3) | Variable; can increase or decrease activity | Modulates electrostatic potentials and binding strengths. chemrxiv.org |
| Halogens (e.g., -F) | Generally enhances activity | High electronegativity and small size can promote favorable dipole and hydrogen bond interactions. mdpi.com |
| Hydroxyl Groups (-OH) | Often decreases activity | May introduce unfavorable steric or electronic effects depending on the binding site. mdpi.com |
Bioisosteric Replacements of the Oxazole Moiety
Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. ufrj.brdrughunter.com The oxazole ring is a versatile heterocycle that can act as a bioisostere for various other functionalities, and can itself be replaced to fine-tune a molecule's properties. rsc.org
The oxazole moiety is considered a bioisostere of amides, esters, and other heterocycles like thiazoles, imidazoles, and 1,2,4-oxadiazoles. rsc.orgnih.gov Replacing a metabolically labile ester or amide group with a stable oxazole ring can significantly improve a compound's pharmacokinetic profile by preventing hydrolysis by esterases or amidases. ufrj.brnih.gov For example, the replacement of an ethyl ester with an oxazole moiety in certain kinase inhibitors led to a metabolically stable compound with increased potency. ufrj.br
Conversely, the oxazole ring in a compound like 2-(1,3-oxazol-4-yl)acetic acid can be replaced by other five-membered heterocycles to explore different chemical space and interactions with a target. nih.govacs.org Thiazoles, isoxazoles, and various regioisomers of oxadiazole are common replacements. nih.govnih.gov The choice of bioisostere can subtly alter the geometry, electronic distribution, and hydrogen bonding capacity of the molecule. For example, in a series of inhibitors, a 1,3,4-oxadiazole (B1194373) was found to have an electron-withdrawing effect similar to an oxazole, while the isomeric 1,2,4-oxadiazole (B8745197) behaved more like an imidazole. nih.gov This highlights that even slight changes in the arrangement of heteroatoms can dramatically alter biological activity, and the success of a bioisosteric replacement is highly dependent on the specific biological system. ufrj.br
Table 2: Common Bioisosteric Replacements for the Oxazole Ring
| Bioisostere | Potential Advantages of Replacement |
|---|---|
| Thiazole | Modulates hydrogen bonding capacity and metal chelation properties. rsc.org |
| Isoxazole | Alters electronic distribution and dipole moment. rsc.org |
| 1,2,4-Oxadiazole | Can mimic amide bonds, improving metabolic stability. nih.gov |
| 1,3,4-Oxadiazole | Offers a different vector for substituents compared to oxazole. nih.gov |
| Triazole | Can serve as a metabolically stable amide bioisostere. drughunter.com |
| Furan | Changes electronic properties; oxazole is less readily opened by acid hydrolysis. rsc.org |
| Pyridine (B92270) | Introduces different basicity and aromatic properties. rsc.org |
Scaffold Hopping and Molecular Hybridization Strategies
Molecular design in medicinal chemistry often employs advanced strategies like scaffold hopping and molecular hybridization to discover novel chemotypes with improved properties. nih.gov
Scaffold hopping involves replacing the central core (scaffold) of a known active molecule with a structurally different scaffold while preserving the essential three-dimensional arrangement of key functional groups (the pharmacophore). mdpi.comnih.gov This technique is used to generate novel intellectual property, escape known toxicity issues, or improve physicochemical properties. nih.govnih.gov For a molecule like this compound, the oxazolyl-acetic acid core could be replaced by another heterocyclic or even non-cyclic scaffold that maintains the critical spatial orientation of the carboxylic acid and the aromatic ring system required for binding.
Molecular hybridization is a strategy that combines two or more pharmacophoric units from different bioactive molecules into a single new hybrid compound. mdpi.comsemanticscholar.org The goal is to create a molecule with enhanced affinity, better selectivity, or a dual-action mechanism of action. semanticscholar.orgmdpi.com For example, the this compound structure could be hybridized with another distinct pharmacophore known to bind to a different site on the same target or to a different biological target altogether. This approach has been successfully used to create novel kinase inhibitors and other therapeutic agents. mdpi.comrsc.org
Computational Approaches to SAR Elucidation
Computational chemistry provides powerful tools to investigate and rationalize the structure-activity relationships of molecules like this compound at an atomic level. nih.govacs.org These methods allow researchers to model interactions between a ligand and its target protein, guiding the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For oxazole derivatives, 3D-QSAR models have been used to create a visual representation of the SAR, highlighting regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for activity. worldscientific.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. mdpi.com Docking studies on oxazole derivatives have been used to elucidate binding modes, identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. mdpi.comnih.gov For instance, docking of active oxazole compounds into a DNA polymerase active site revealed specific interactions with key amino acid residues. nih.gov
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding interactions and conformational changes that may occur upon ligand binding. mdpi.comworldscientific.com
Pharmacophore Modeling and Ligand-Based Design
When the 3D structure of a biological target is unknown, ligand-based design strategies become paramount. creative-biolabs.com Pharmacophore modeling is a central component of this approach. mdpi.comyoutube.com
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. creative-biolabs.com A pharmacophore model is generated by aligning a set of known active molecules and identifying the common chemical features they share, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. nih.govnih.gov
For a series of active analogs related to this compound, a pharmacophore model could be constructed. This model would define the ideal spatial arrangement of, for example, the carboxylic acid (likely a hydrogen bond acceptor and negative ionizable feature), the oxazole ring (hydrophobic/aromatic feature), and other key substituents. worldscientific.com
Once validated, this pharmacophore model serves as a 3D query to screen large virtual compound libraries to identify new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach efficiently filters vast chemical space to prioritize compounds for synthesis and biological testing, accelerating the discovery of novel lead compounds. mdpi.com
Mechanistic Investigations of Biological Activities Pre Clinical Focus
Antimicrobial Research: Elucidation of Molecular Mechanisms of Action
There is no publicly available research that identifies specific bacterial pathogen targets for 2-(1,3-oxazol-4-yl)acetic acid or details any inhibition studies. While the broader class of oxazole (B20620) derivatives has been investigated for antibacterial properties, these findings cannot be attributed to this specific compound without direct experimental evidence.
Similarly, no studies were found that elucidate the antifungal efficacy of this compound through the disruption of fungal-specific pathways. The general antifungal potential of some oxazole-containing molecules is documented, but a mechanistic understanding for this particular acetic acid derivative is lacking.
Anti-inflammatory Research: Investigating Molecular Targets
The oxazole scaffold is a well-recognized pharmacophore in the development of anti-inflammatory agents. The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, which features an oxazole ring, is a testament to the therapeutic potential of this heterocyclic system in treating conditions like osteoarthritis and rheumatoid arthritis. The anti-inflammatory effects of many oxazole derivatives are attributed to their ability to modulate key components of the inflammatory cascade.
Modulation of Inflammatory Mediators and Cytokine Networks
Research into various oxazole derivatives has demonstrated their capacity to interfere with the production and activity of pro-inflammatory mediators. For instance, some trisubstituted oxazole derivatives have been investigated for their potential to inhibit inflammatory cytokines in human lung cells. In a study focused on identifying potential ligands for aquaporin-4 (AQP4) for treating lung diseases, a series of 2,4,5-trisubstituted oxazoles were synthesized and evaluated. The findings suggested that these compounds could potentially serve as inhibitors of AQP4 and, consequently, modulate inflammatory responses in lung cells.
Furthermore, some oxazole derivatives have been identified as inhibitors of enzymes that are crucial to the inflammatory process, such as cyclooxygenase-2 (COX-2). By inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Molecular modeling studies have suggested that certain oxazole derivatives can form strong interactions with the COX-2 enzyme, providing a basis for their anti-inflammatory activity.
Role in Pre-clinical Models of Inflammatory Responses
The anti-inflammatory potential of oxazole derivatives has been substantiated in various pre-clinical models. The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute inflammation. In one study, newly synthesized oxazole derivatives were assessed for their anti-inflammatory activity using this model, with indomethacin (B1671933) used as a standard drug. The results indicated that the tested oxazole derivatives exhibited significant anti-inflammatory effects, as evidenced by the reduction in paw edema volume.
Another pre-clinical model, the cotton pellet-induced granuloma model in rats, is used to study chronic inflammation. Certain N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives showed considerable protection against granuloma formation in this model, further highlighting the anti-inflammatory potential of the oxazole core structure in chronic inflammatory conditions.
Exploration of Other Mechanistic Biological Activities
Beyond anti-inflammatory effects, the oxazole ring is a versatile scaffold that has been incorporated into compounds designed to target a range of biological pathways, including enzymatic inhibition in metabolic processes and antioxidant activities.
Enzymatic Inhibition Related to Metabolic Pathways
Oxazole derivatives have been explored as inhibitors of various enzymes involved in metabolic pathways. For example, certain oxazole-containing compounds have been studied as inhibitors of carbonic anhydrase II (hCA II), an enzyme implicated in conditions like glaucoma. Specifically, a series of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles demonstrated potent inhibition of hCA II.
In another area of metabolic research, some oxazole derivatives have been investigated for their potential to inhibit fructose-1,6-bisphosphate aldolase (B8822740) II (FBA-II) in Candida albicans. This enzyme is crucial for the glycolysis pathway in this opportunistic pathogen. Molecular docking studies have suggested that 4-phosphorylated derivatives of 1,3-oxazole can bind to the active site of FBA-II, indicating a potential mechanism for their antifungal activity.
The inhibitory potential of oxazole derivatives extends to other enzymes as well. Some have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a target in the management of diabetes and obesity. Additionally, oxazole derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative diseases.
Table 1: Examples of Enzymatic Inhibition by Oxazole Derivatives
| Oxazole Derivative Class | Target Enzyme | Potential Therapeutic Area | Reference |
|---|---|---|---|
| 5-(sulfamoyl)thien-2-yl 1,3-oxazoles | Carbonic Anhydrase II (hCA II) | Glaucoma | |
| 4-phosphorylated 1,3-oxazoles | Fructose-1,6-bisphosphate aldolase II | Fungal Infections | |
| Substituted oxazoles | Protein Tyrosine Phosphatase 1B (PTP-1B) | Diabetes, Obesity |
Antioxidant Mechanisms: Radical Scavenging and Redox Modulation
A number of studies have highlighted the antioxidant properties of oxazole derivatives. These compounds may exert their antioxidant effects through various mechanisms, including the scavenging of free radicals and the modulation of cellular redox states.
The antioxidant activity of some novel oxazole-5(4H)-one derivatives was evaluated in vitro. These compounds were assessed for their ability to inhibit lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in rats. One of the synthesized analogues showed significant inhibition of microsomal EROD activity, comparable to the specific inhibitor caffeine, and displayed noteworthy antioxidant activity.
In other studies, the antioxidant potential of oxazole derivatives was determined using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the hydrogen peroxide assay. For instance, a study on ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate reported its antioxidant activity with a specific IC50 value in the DPPH assay, indicating its capacity to scavenge free radicals.
Table 2: Antioxidant Activity of Selected Oxazole Derivatives
| Oxazole Derivative | Assay | Finding | Reference |
|---|---|---|---|
| 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives | Inhibition of lipid peroxidation, EROD enzyme inhibition | Significant antioxidant activity, with one analogue showing 89% inhibition of microsomal EROD activity | |
| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | DPPH radical scavenging assay | IC50 value of 275.3 ppm |
Enzymatic Studies and Biochemical Target Interaction of 2 1,3 Oxazol 4 Yl Acetic Acid Derivatives
Enzyme Kinetics and Inhibitor Mechanism Studies
Enzyme kinetic studies are crucial for characterizing the inhibitory activity of 2-(1,3-oxazol-4-yl)acetic acid derivatives. These studies determine key parameters such as the inhibitor concentration that causes 50% inhibition (IC₅₀) and the inhibition constant (K_i), which reflects the binding affinity of the inhibitor to the enzyme. The mechanism of inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed—is elucidated by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using methods like Lineweaver-Burk plots.
Many enzyme-inhibitor interactions follow the Michaelis-Menten kinetics model, where the initial rate of reaction is measured. For example, some inhibitors may compete with the natural substrate for binding to the enzyme's active site (competitive inhibition). In other cases, the inhibitor might bind to a different site on the enzyme (an allosteric site), altering its conformation and reducing its catalytic efficiency (non-competitive inhibition).
For certain enzyme targets, such as cyclooxygenases (COX), inhibitors with structures reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs) can exhibit time-dependent inhibition. This complex mechanism involves an initial reversible binding followed by a slower conformational change, leading to a more tightly bound enzyme-inhibitor complex. Given the structural similarity of this compound to some fragments of known enzyme inhibitors, its derivatives could potentially exhibit such complex kinetic behaviors. Enzyme kinetic studies on יעיל-acetylserine sulfhydrylase (OASS), a target in infectious disease, have also been used to characterize the binding affinity and mechanism of inhibitors that interact with its active site.
High-Throughput Screening and Lead Identification
High-throughput screening (HTS) is a foundational step in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds to identify "hits" that modulate the activity of a specific biological target. Derivatives of this compound are well-suited for inclusion in such screening libraries due to the synthetic tractability of the oxazole (B20620) scaffold, which allows for the creation of a diverse range of analogues.
Several HTS methodologies are employed to identify lead compounds:
Biochemical Assays: These assays directly measure the activity of a purified enzyme in the presence of test compounds. For instance, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to screen over 650,000 compounds to identify inhibitors of Protein Kinase D (PKD).
Phenotypic Screening: This approach involves testing compounds on whole cells or organisms to identify molecules that produce a desired biological effect. The specific molecular target is often unknown at the outset and is identified in subsequent studies. This method is powerful for discovering compounds active against complex biological systems, such as parasites or cancer cells.
NMR-Based Screening: Techniques like 1D ¹H NMR line-broadening experiments can detect the binding of ligands to a target protein, providing a direct method to validate hits and even rank them by affinity without needing a functional assay.
A hypothetical HTS campaign to identify inhibitors of a target kinase might screen a library of oxazole derivatives. Initial hits would be confirmed and validated through dose-response curves to determine their potency (IC₅₀). Promising hits then serve as the starting point for lead optimization, a process where medicinal chemists synthesize new analogues to improve potency, selectivity, and pharmacokinetic properties.
Ligand-Protein Binding Affinity and Selectivity Profiling
Following the identification of a lead compound, it is essential to quantify its binding affinity for the intended target and profile its selectivity against other related proteins, particularly those within the same family (e.g., different kinase or protease isoforms). High affinity is desirable for potency, while high selectivity is crucial for minimizing off-target effects.
Binding affinity is commonly reported as the dissociation constant (K_d) or the inhibition constant (K_i). Techniques to measure these constants include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) is also a widely used measure of a compound's functional potency. For example, studies on azole-based inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1) have detailed IC₅₀ values ranging from nanomolar to micromolar concentrations, showcasing how small structural changes can dramatically alter binding affinity.
Selectivity is typically assessed by testing the compound against a panel of related enzymes. The results are often presented as a ratio of IC₅₀ values. For instance, a compound might be tested against a panel of different phosphoinositide 3-kinases (PI3Ks) to ensure it selectively inhibits the desired isoform, such as PI3K-C2α, over others.
The following interactive table provides an illustrative example of a selectivity profile for a hypothetical this compound derivative against a panel of protein kinases.
| Target Enzyme | IC₅₀ (nM) | Fold Selectivity vs. Target A |
|---|---|---|
| Target Kinase A | 15 | 1 |
| Related Kinase B | 450 | 30 |
| Related Kinase C | 1,200 | 80 |
| Unrelated Kinase D | >10,000 | >667 |
This table is for illustrative purposes only and presents hypothetical data.
Co-crystallography and Structural Biology of Oxazole-Enzyme Complexes
Structural biology, particularly X-ray crystallography, provides atomic-level insights into how an inhibitor binds to its target enzyme. Obtaining a co-crystal structure of a this compound derivative in complex with its target protein is a key goal during lead optimization. These structures reveal the precise binding mode and the specific molecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that govern binding affinity and selectivity.
For a typical derivative of this compound, one might expect to observe:
The carboxylate group of the acetic acid moiety forming strong hydrogen bonds or salt bridges with positively charged amino acid residues like Arginine (Arg) or Lysine (Lys), or with backbone amides in the enzyme's active site. This interaction is a common binding motif for many NSAIDs in the active site of cyclooxygenase (COX) enzymes.
The oxazole ring participating in various interactions. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the ring itself can engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues.
Substituents on the oxazole ring making additional contacts in specific sub-pockets of the binding site, which can be rationally modified to enhance potency and selectivity.
For example, the crystal structure of macrophage migration inhibitory factor (MIF) with a small molecule inhibitor revealed that the inhibitor bound at the interface of the protein trimers, blocking the active site and inhibiting its pro-inflammatory action. Such structural data is invaluable for structure-based drug design, enabling chemists to make targeted modifications to the inhibitor to improve its fit and interactions with the target.
Use as Chemical Probes for Elucidating Biological Pathways
A high-quality chemical probe is a potent, selective, and cell-permeable small molecule inhibitor of a specific protein target. Such probes are powerful tools for dissecting complex biological pathways and validating new drug targets. If a derivative of this compound is developed with high affinity and exceptional selectivity for a particular enzyme, it can be used as a chemical probe to study the physiological and pathological roles of that enzyme.
By treating cells or animal models with the probe, researchers can inhibit the activity of the target protein and observe the downstream consequences. This can help to:
Elucidate the function of a previously uncharacterized enzyme.
Validate an enzyme as a viable drug target for a specific disease. For instance, using a selective inhibitor in a disease model can show whether targeting that enzyme leads to a therapeutic benefit.
Map out signaling pathways by determining which cellular processes are affected when the target enzyme is inhibited.
The development of oxazole-based compounds and other heterocyclic molecules as potential therapeutic agents is often paralleled by their utility in mechanistic studies that provide a deeper understanding of their therapeutic potential and the biological pathways they modulate.
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of a compound. For 2-(1,3-oxazol-4-yl)acetic acid (molecular formula: C₅H₅NO₃), HRMS using a technique like Electrospray Ionization (ESI) would be employed.
The expected exact mass for the protonated molecule [M+H]⁺ is calculated and then compared to the experimental value, with a very low mass error (typically < 5 ppm) confirming the elemental composition.
Expected HRMS Data:
Molecular Formula: C₅H₅NO₃
Calculated Exact Mass [M+H]⁺: 128.0342 u
Calculated Exact Mass [M+Na]⁺: 150.0161 u
Fragmentation analysis (MS/MS) provides insight into the compound's structure by breaking the molecule into smaller, charged fragments. Key expected fragmentation patterns for this compound would involve the loss of the carboxyl group and cleavage of the oxazole (B20620) ring.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Description |
| Loss of H₂O | [M+H - H₂O]⁺ | Dehydration of the carboxylic acid. |
| Loss of CO₂ | [M+H - CO₂]⁺ | Decarboxylation, a common fragmentation for carboxylic acids. |
| Cleavage of acetic acid side chain | [C₄H₄NO]⁺ | Results from the cleavage of the bond between the methylene (B1212753) group and the oxazole ring. |
| Oxazole ring fragmentation | Various | Further fragmentation of the heterocyclic ring structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the oxazole ring and the methylene protons of the acetic acid side chain. The acidic proton of the carboxyl group would appear as a broad singlet, often far downfield. In a related compound, {2-[(pyridine-3-ylcarbonyl)amino]-1,3-oxazol-4-yl}acetic acid, the methylene protons (Ar-CH₂) were observed at a chemical shift of approximately 3.62 ppm, providing a reference point.
¹³C NMR spectroscopy would show distinct signals for each of the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the two sp² carbons of the oxazole ring, the methylene carbon, and the remaining oxazole carbon.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| ¹H | H2 (oxazole) | ~8.0-8.2 | Singlet |
| ¹H | H5 (oxazole) | ~7.8-8.0 | Singlet |
| ¹H | -CH₂- | ~3.6-3.8 | Singlet |
| ¹H | -COOH | >10.0 | Broad Singlet |
| ¹³C | C2 (oxazole) | ~150-152 | - |
| ¹³C | C4 (oxazole) | ~138-140 | - |
| ¹³C | C5 (oxazole) | ~125-127 | - |
| ¹³C | -CH₂- | ~35-40 | - |
| ¹³C | -C=O | ~170-175 | - |
Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be used for conformational analysis, revealing through-space interactions between protons, although significant conformational flexibility is not expected for this relatively rigid structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic vibrational frequencies.
For this compound, the IR spectrum would be dominated by a strong, broad absorption from the O-H stretch of the carboxylic acid dimer and a sharp, intense absorption from the C=O (carbonyl) stretch. Characteristic vibrations from the C=N and C-O bonds within the oxazole ring would also be present. In a similar oxazole-containing structure, a C=N stretch was identified around 1605 cm⁻¹.
Table 3: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) | Weak |
| Aromatic C-H | Stretching | 3100-3150 | Strong |
| Aliphatic C-H | Stretching | 2900-3000 | Medium |
| Carboxylic Acid C=O | Stretching | 1700-1730 | Medium |
| Oxazole C=N | Stretching | 1600-1620 | Strong |
| Oxazole Ring | Ring Stretching | 1450-1550 | Strong |
| Oxazole C-O | Stretching | 1050-1150 | Weak |
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the oxazole ring, which are often weak in the IR spectrum. A full vibrational analysis, supported by computational calculations (e.g., Density Functional Theory), would allow for the precise assignment of all observed bands to specific molecular motions.
UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The oxazole ring, being an aromatic heterocycle, is the primary chromophore in this compound.
The compound is expected to exhibit absorption maxima (λ_max) in the UV region, likely below 300 nm, corresponding to π→π* transitions within the conjugated system of the oxazole ring. The presence of the carboxylic acid group is expected to have a minor auxochromic effect. Once a λ_max is determined, a calibration curve can be constructed according to the Beer-Lambert law, allowing for the precise determination of the compound's concentration in a solution.
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the planarity of the oxazole ring and the geometry of the acetic acid side chain. A common motif observed in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact. This technique would unambiguously verify the connectivity of the atoms and provide invaluable insight into the solid-state packing and hydrogen bonding network.
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity, Separation, and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of this compound, monitoring its synthesis, and separating it from impurities.
High-Performance Liquid Chromatography (HPLC) would be the preferred method for purity analysis. A typical setup would involve:
Mode: Reversed-phase (RP-HPLC)
Stationary Phase: C18 silica (B1680970) column
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.
Detection: UV detector set to the compound's λ_max (e.g., ~254 nm).
This method would separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity quantification (e.g., >99%).
Gas Chromatography-Mass Spectrometry (GC-MS) is less ideal for a polar, non-volatile compound like a carboxylic acid. Direct analysis would likely result in poor peak shape and thermal degradation. However, GC-MS could be employed after derivatization, for instance, by converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester). This would allow for separation by GC and subsequent identification by mass spectrometry. Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of reactions during the synthesis of the compound.
Computational Chemistry and Cheminformatics Approaches
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule like 2-(1,3-oxazol-4-yl)acetic acid. irjweb.com These calculations provide a detailed understanding of the electronic structure, which dictates the molecule's reactivity and physical properties.
By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimized geometry, including bond lengths and angles. irjweb.com A critical aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. eajournals.org The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com
From these fundamental energies, various global reactivity descriptors can be calculated to predict the behavior of this compound in chemical reactions. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. irjweb.com These maps are invaluable for identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering insights into intermolecular interactions like hydrogen bonding. irjweb.com
Theoretical vibrational frequencies can also be calculated and correlated with experimental infrared (IR) and Raman spectra to aid in structural characterization. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, helping to interpret UV-Vis absorption spectra. researchgate.net
| Parameter | Description | Predicted Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity and stability. irjweb.com |
| Chemical Hardness (η) | Resistance to change in electron distribution | Derived from HOMO-LUMO energies; higher values suggest greater stability. |
| Electronegativity (χ) | Tendency to attract electrons | Provides insight into the molecule's overall electronic character. |
| Electrophilicity Index (ω) | Measure of energy lowering upon accepting electrons | Predicts the propensity of the molecule to act as an electrophile. |
| MEP Map | Molecular Electrostatic Potential Map | Visualizes electron density to predict sites for nucleophilic and electrophilic attack. irjweb.com |
Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction and Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand, such as this compound, when bound to a specific protein target. eajournals.org This method involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, typically expressed as a binding energy (kcal/mol). researchgate.net The results can reveal plausible binding modes and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For derivatives of this compound, docking studies can screen them against various biological targets, like enzymes or receptors, to hypothesize their mechanism of action and prioritize compounds for further testing. nih.gov
Following docking, Molecular Dynamics (MD) simulations can be employed to provide a more dynamic and realistic view of the ligand-target complex. rsc.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. ajchem-a.com A simulation of the this compound derivative docked into its target protein can assess the stability of the binding pose predicted by docking. researchgate.net Key metrics analyzed from an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to evaluate conformational stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. ajchem-a.com Analysis of the simulation trajectory can also confirm the persistence of key interactions (e.g., hydrogen bonds) over time, providing stronger evidence for the proposed binding mode. rsc.org
| Computational Technique | Objective | Key Outputs for this compound Derivatives |
| Molecular Docking | Predict binding pose and affinity of a ligand to a target protein. | Binding Energy (kcal/mol), Predicted orientation in the active site, Key interacting amino acid residues. nih.gov |
| Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the ligand-protein complex over time. | RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), Hydrogen bond analysis, Binding free energy calculations. ajchem-a.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. eajournals.org For a series of analogs based on the this compound scaffold, a QSAR model can be developed to predict the activity of newly designed compounds without the need for immediate synthesis and testing. mdpi.com
The process begins by calculating a wide range of molecular descriptors for each compound in a training set with known biological activities (e.g., IC50 values). These descriptors quantify various aspects of the molecule's structure and properties, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, HOMO/LUMO energies) characteristics. eajournals.org
Using statistical methods like multiple linear regression or machine learning algorithms, a model is built that relates a combination of these descriptors to the observed biological activity. eajournals.org The predictive power of the QSAR model is then validated using an external test set of compounds not used in model generation. mdpi.com A robust QSAR model can be a powerful tool for understanding which molecular properties are crucial for activity, guiding the design of more potent analogs of this compound. nih.gov
| Descriptor Class | Example Descriptors | Information Provided |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties. |
| Topological | Wiener index, Kier & Hall connectivity indices | Describes atomic connectivity and molecular branching. |
| Geometric (3D) | Molecular Surface Area, Volume, Radius of Gyration | Relates to the molecule's size, shape, and accessibility for binding. |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes the electronic distribution and reactivity. eajournals.org |
| Physicochemical | LogP (lipophilicity), Molar Refractivity | Relates to pharmacokinetic properties like membrane permeability. |
De Novo Design and Virtual Screening of Oxazole-Based Chemical Libraries
Virtual screening is a powerful cheminformatics technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com For the this compound scaffold, this can be done in two main ways. Structure-based virtual screening (SBVS) uses molecular docking to "screen" thousands or millions of virtual compounds against the 3D structure of a biological target. mdpi.com Ligand-based virtual screening (LBVS) is used when the target's structure is unknown; it searches for molecules that are structurally or pharmacophorically similar to known active compounds.
These virtual libraries can be commercially available collections or custom-designed libraries focused on the oxazole (B20620) core. The development of solid-phase synthesis methods for DNA-Encoded Libraries (DEL) of oxazoles further broadens the chemical space that can be explored. x-chemrx.com The output of a virtual screening campaign is a ranked list of "hits" that can be prioritized for experimental testing.
De novo design software takes this a step further by building novel molecules from scratch. These programs can either piece together small molecular fragments or "grow" a molecule within the constraints of the target's binding site. This approach can generate entirely new chemical entities, potentially with improved potency and novelty, using the this compound structure as a starting point or fragment.
In Silico ADMET Prediction (excluding human clinical aspects) for Pre-clinical Compound Prioritization
Before a compound is synthesized for biological testing, it is crucial to assess its potential drug-like properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is a critical step for early-stage compound prioritization. nih.govnih.gov Various computational models, many based on QSAR principles, can predict these properties for this compound and its analogs. semanticscholar.org
Key predicted properties include:
Absorption: Parameters like Caco-2 cell permeability, human intestinal absorption (HIA), and skin permeability are estimated. frontiersin.org Physicochemical properties such as lipophilicity (logP), water solubility (logS), and Polar Surface Area (PSA) are also calculated as they heavily influence absorption. frontiersin.org
Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. gjpb.de High PPB can limit the free concentration of a drug, while BBB penetration is critical for CNS-targeted compounds but undesirable for others.
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. jcchems.com Inhibition of major CYP isoforms (e.g., 3A4, 2D6) is a common cause of drug-drug interactions.
Toxicity: Early toxicity flags can be raised by predicting properties like mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and others. veterinaria.org
These predictions are often guided by established rules of thumb for drug-likeness, such as Lipinski's Rule of Five and Veber's rules, which relate physicochemical properties to the likelihood of oral bioavailability. nih.gov By filtering out compounds with predicted poor ADMET profiles, researchers can focus resources on candidates with a higher probability of success in pre-clinical development. rsc.org
| ADMET Parameter | Description | Desired Range for Pre-clinical Candidates |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and oral absorption. | Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10. nih.gov |
| LogP | Octanol-water partition coefficient | A measure of lipophilicity; typically desired between 1 and 5. jcchems.com |
| LogS | Aqueous solubility | Higher solubility is generally preferred for better absorption. |
| Polar Surface Area (PSA) | Surface sum over all polar atoms | Typically < 140 Ų for good cell permeability. frontiersin.org |
| Caco-2 Permeability | In vitro model for intestinal absorption | High permeability is desired for orally administered drugs. frontiersin.org |
| Plasma Protein Binding (PPB) | The extent to which a compound binds to plasma proteins | Lower binding is often preferred to maximize the free, active concentration. gjpb.de |
| CYP Inhibition | Inhibition of Cytochrome P450 enzymes | Non-inhibitor of major isoforms (e.g., 2D6, 3A4) is desirable to avoid drug interactions. jcchems.com |
| hERG Inhibition | Blockade of the hERG potassium ion channel | A key indicator of potential cardiotoxicity; non-inhibition is critical. |
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in Oxazole (B20620) Discovery (Pre-clinical)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing preclinical drug discovery, and their application to oxazole chemistry is a rapidly expanding frontier. nih.govdiva-portal.org These computational tools are being leveraged to accelerate the identification of novel oxazole-based drug candidates, predict their biological activities, and optimize their properties. nih.gov
In the context of oxazole discovery, AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds. nih.gov This data-driven approach allows for the virtual screening of extensive chemical libraries, significantly reducing the time and cost associated with traditional high-throughput screening. biomedgrid.com For instance, ML models can be trained to predict the binding affinity of oxazole derivatives to specific biological targets, enabling the prioritization of candidates for synthesis and experimental testing. jcchems.com
Furthermore, AI is being employed in de novo drug design, where algorithms generate novel oxazole structures with desired therapeutic properties. biomedgrid.com These generative models can explore a vast chemical space to propose innovative molecular architectures that may not be conceived through conventional medicinal chemistry approaches. The integration of AI in preclinical drug discovery is also streamlining the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of oxazole-based compounds, a critical step in the early stages of drug development. biomedgrid.com
Table 1: Applications of AI/ML in Preclinical Oxazole Discovery
| Application Area | Description | Potential Impact |
|---|---|---|
| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential hits. | Accelerated hit identification and reduced screening costs. |
| QSAR Modeling | Development of models that correlate chemical structure with biological activity. | Prediction of potency and other biological properties of novel oxazoles. |
| De Novo Design | Generation of novel molecular structures with desired properties using generative models. | Discovery of innovative oxazole scaffolds with enhanced efficacy. |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Early identification of candidates with favorable drug-like properties. |
Development of Novel Synthetic Methodologies for Complex Oxazole Architectures
The synthesis of the oxazole ring is a well-established area of organic chemistry, with classic methods such as the Robinson-Gabriel, Cornforth, and van Leusen reactions being widely utilized. semanticscholar.org However, the increasing demand for structurally diverse and complex oxazole-containing molecules for various applications necessitates the development of more efficient and versatile synthetic methodologies.
Current research focuses on several key areas to advance oxazole synthesis:
Catalytic Systems: There is a growing emphasis on the use of transition-metal catalysts (e.g., palladium, copper, rhodium) to facilitate novel oxazole ring formations and functionalizations. ijpsonline.comsemanticscholar.org These catalytic methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.
C-H Activation: Direct C-H activation strategies are emerging as a powerful tool for the late-stage functionalization of the oxazole core. This allows for the introduction of various substituents onto the pre-formed ring, providing rapid access to a diverse range of analogues.
Green Chemistry Approaches: The principles of green chemistry are being increasingly applied to oxazole synthesis, with a focus on using environmentally benign solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. ijpsonline.com
A notable example of a versatile synthetic route is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring. ijpsonline.comnih.govmdpi.com This method has been widely adapted and modified to create a vast array of substituted oxazoles. nih.govmdpi.com
Exploration of Untapped Biological Targets and Unconventional Mechanisms (Pre-clinical)
The oxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. alliedacademies.orgresearchgate.netresearchgate.netderpharmachemica.com While many oxazole-based drugs and clinical candidates target well-established biological pathways, a significant future direction is the exploration of untapped biological targets and unconventional mechanisms of action.
Preclinical research is actively investigating the potential of novel oxazole derivatives to modulate emerging therapeutic targets. This includes proteins involved in signal transduction pathways, epigenetic regulators, and components of the protein-protein interaction landscape. For example, recent studies have explored oxazole-based macrocycles as inhibitors of the SARS-CoV-2 main protease, highlighting the adaptability of the oxazole scaffold to new therapeutic challenges. nih.gov
Moreover, there is growing interest in understanding and harnessing unconventional mechanisms of action for oxazole-containing compounds. This could involve allosteric modulation of enzymes, disruption of protein-protein interactions, or targeting of non-coding RNAs. The unique electronic and structural properties of the oxazole ring make it an attractive template for designing molecules that can engage with these less conventional biological targets. semanticscholar.org
Applications in Chemical Biology Tool Development
The inherent properties of the oxazole ring, particularly its rigid structure and potential for fluorescence, make it an excellent scaffold for the development of chemical biology tools. researchgate.net These tools are instrumental in probing biological systems, visualizing cellular processes, and identifying new therapeutic targets.
A key application of oxazoles in this area is the design of fluorescent probes. researchgate.netperiodikos.com.br By conjugating the oxazole core with other aromatic systems, researchers can create molecules with tunable photophysical properties, including absorption and emission wavelengths. researchgate.net These fluorescent oxazole derivatives can be designed to bind to specific biomolecules, such as DNA or proteins, allowing for their visualization within living cells. periodikos.com.brresearchgate.net For instance, naphthoxazole and benzoxazole (B165842) derivatives have been investigated as fluorescent DNA probes. periodikos.com.br
Oxazole-based probes are also being developed for the detection of reactive oxygen species (ROS) and other biologically important analytes. nih.gov For example, certain naphthoxazole derivatives exhibit a significant increase in fluorescence upon reaction with singlet oxygen, making them useful tools for studying oxidative stress. nih.gov The development of such probes is crucial for understanding the role of these species in health and disease.
Table 2: Oxazole-Based Chemical Biology Tools
| Tool Type | Description | Example Application |
|---|---|---|
| Fluorescent Probes | Molecules that exhibit fluorescence upon binding to a specific target or in response to a particular biological event. | Visualization of DNA in living cells. periodikos.com.brresearchgate.net |
| Biosensors | Compounds designed to detect and signal the presence of specific analytes. | Detection of singlet oxygen. nih.gov |
| Affinity-Based Probes | Molecules used to isolate and identify protein targets. | Target identification in drug discovery. |
Role in Advanced Materials Science and Optoelectronic Research
Beyond the realm of biology and medicine, the oxazole scaffold is gaining recognition for its potential in advanced materials science and optoelectronics. The rigid, planar structure and π-conjugated system of the oxazole ring contribute to desirable electronic and photophysical properties. researchgate.net
Oxazole-containing compounds are being explored for their applications in:
Organic Light-Emitting Diodes (OLEDs): The fluorescence of certain oxazole derivatives makes them promising candidates for use as emitters in OLEDs. researchgate.net By modifying the substituents on the oxazole ring, the color and efficiency of the emitted light can be tuned.
Organic Photovoltaics (OPVs): The electron-accepting nature of the oxazole ring can be harnessed in the design of organic materials for solar cells.
Nonlinear Optics: The extended π-systems of some oxazole-containing molecules give rise to nonlinear optical properties, which are of interest for applications in telecommunications and optical computing. researchgate.net
Fluorescent Materials: Oxazole-based compounds are being developed as fluorescent dyes for a variety of applications, including bioimaging and sensing. researchgate.netresearchgate.net
Research in this area is focused on the synthesis of novel oxazole-containing polymers and small molecules with tailored optoelectronic properties. The ability to systematically modify the structure of the oxazole core and its substituents provides a powerful platform for the rational design of new materials with enhanced performance.
Q & A
What are the common synthetic routes for 2-(1,3-oxazol-4-yl)acetic acid, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves 1,3-dipolar cycloaddition between azides and alkynes to form the oxazole ring, followed by functionalization of the acetic acid moiety. For example, 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Alternatively, continuous-flow chemistry under optimized temperature and pressure conditions enhances reaction efficiency and scalability, as demonstrated for structurally related heterocyclic acetic acids (e.g., 83% yield in flow vs. 65% in batch) . Key optimization parameters include catalyst selection (e.g., Cu(I) for regioselectivity), solvent polarity, and residence time in flow systems.
How can the molecular structure and purity of this compound be confirmed experimentally?
Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements . ORTEP-3 or WinGX can visualize thermal ellipsoids and validate hydrogen bonding networks .
- Spectroscopy : - and -NMR to confirm proton environments (e.g., oxazole C-H at δ 8.1–8.3 ppm) and carboxylic acid resonance (δ 170–175 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 154.0372 for CHNO) .
- Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, eluent: ethyl acetate/hexane) assesses purity. Retention factors () should align with standards .
What advanced strategies enable functionalization of the oxazole ring for biological activity studies?
Answer:
- Electrophilic substitution : Introduce halogens (Br, Cl) at the oxazole C-2 or C-5 positions using NBS or SOCl, enabling cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl derivatives) .
- Peptidomimetic design : Attach amino acid residues to the acetic acid moiety via amide coupling (EDC/HOBt), as seen in combinatorial libraries of triazole-based peptidomimetics .
- Thiol-ene "click" chemistry : Modify the oxazole with thiol-containing biomolecules (e.g., glutathione) for targeted drug delivery studies .
How can researchers resolve contradictions in reaction yields or spectroscopic data during derivative synthesis?
Answer:
- Mechanistic analysis : Use DFT calculations (Gaussian 09) to model reaction pathways and identify intermediates. For example, ring-opening/recyclization of oxazole derivatives under acidic conditions may explain unexpected byproducts .
- Parallel experimentation : Compare batch vs. flow synthesis (e.g., 10–15% higher yields in flow due to improved mixing) .
- Advanced NMR : 2D techniques (HSQC, HMBC) resolve overlapping signals in crowded spectra (e.g., distinguishing oxazole protons from aromatic impurities) .
What methodologies are recommended for studying the compound’s stability under physiological conditions?
Answer:
- pH-dependent degradation : Incubate the compound in buffers (pH 4.0–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS; carboxylic acid groups may esterify in acidic conditions .
- Oxidative stability : Expose to HO (0.1–1.0 mM) and quantify remaining intact compound using LC-UV. Oxazole rings are generally resistant to oxidation but may degrade under UV light .
How can computational tools aid in predicting the compound’s reactivity or binding affinity?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). The oxazole ring’s planarity enhances π-π stacking with aromatic residues .
- ADMET prediction : SwissADME predicts logP (~1.2) and aqueous solubility (≈2.1 mg/mL), indicating moderate bioavailability .
- Reactivity descriptors : Calculate Fukui indices (Gaussian 09) to identify electrophilic sites (e.g., C-5 of oxazole) prone to nucleophilic attack .
What are the best practices for handling and storing this compound in laboratory settings?
Answer:
- Storage : Store at –20°C under inert gas (N) to prevent hydrolysis of the carboxylic acid group. Lyophilized powders remain stable for >1 year .
- Solubility : Use DMSO (45 mg/mL) for biological assays; avoid prolonged exposure to moisture to prevent esterification .
- Safety : Handle in a fume hood due to potential irritancy (acetic acid moiety). LC-MS-grade solvents minimize impurities during analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
